Methyl 5,5-dimethylmorpholine-3-carboxylate
Description
Methyl 5,5-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylate ester group
Properties
IUPAC Name |
methyl 5,5-dimethylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-12-4-6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWWJXXMOQIKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
-
Activation of the Carboxylic Acid :
-
Reagents : Phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂), or coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
-
Conditions : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Reaction with Methanol :
Example Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Carboxylic Acid Activation | PCl₃, 0°C → RT | Converts acid to acyl chloride |
| 2. Esterification | MeOH, reflux, 6 h | Forms methyl ester |
Notes :
-
PCl₃ efficiently converts carboxylic acids to acyl chlorides, which react rapidly with methanol.
-
Residual acid catalysts (e.g., H₂SO₄) may require neutralization with NaHCO₃.
Ring-Forming Strategies for 5,5-Dimethylmorpholine
The morpholine ring with 5,5-dimethyl groups is synthesized via cyclization or Grignard addition.
Method A: Cyclization of Diols and Diamines
-
Starting Materials :
-
Diol : 2,2-Dimethyl-1,4-butanediol.
-
Diamine : Ethylenediamine or morpholine precursors.
-
-
Reaction Conditions :
-
Catalyst : Concentrated H₂SO₄ (dehydration agent).
-
Temperature : 180–200°C (reflux).
-
-
Carboxylation at Position 3 :
Example Data
Challenges :
-
Regioselectivity control for carboxylation at position 3.
Grignard Addition to Morpholinone Derivatives
This method introduces methyl groups to morpholinone, followed by reduction and esterification.
Stepwise Process
-
Grignard Reaction :
-
Reagents : Methylmagnesium bromide (MeMgBr).
-
Substrate : 3-Morpholinone.
-
Conditions : THF, −15°C → RT.
-
-
Reduction :
-
Reagents : LiAlH₄ or NaBH₄.
-
Purpose : Reduces ketone to alcohol.
-
-
Esterification :
-
Method : Same as Section 1.
-
Advantages
Alternative Routes: Mitsunobu and Coupling Reactions
Mitsunobu Alkylation
-
Starting Material : 3-Hydroxymethylmorpholine.
-
Reagents :
-
Aryl Alcohols : For introducing substituents.
-
Catalysts : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Example :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Mitsunobu Reaction | PPh₃, DEAD, ArOH, THF, 0°C → RT | Forms ether linkage |
| Hydrolysis | H₂O, H₂SO₄, reflux | Cleaves ether to carboxylic acid |
Yield : 40–60% for multi-step processes.
Purification and Characterization
Key Techniques
Critical Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-dimethylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylmorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Methyl morpholine-3-carboxylate: Similar structure but lacks the dimethyl groups.
Ethyl 5,5-dimethylmorpholine-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
5,5-Dimethylmorpholine-3-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness: Methyl 5,5-dimethylmorpholine-3-carboxylate is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
Methyl 5,5-dimethylmorpholine-3-carboxylate (MDMC) is a synthetic organic compound with a morpholine structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : Approximately 173.2 g/mol
- CAS Number : 1706541-30-1
MDMC features a morpholine ring with two methyl groups at the 5-position and a carboxylate group at the 3-position. This unique substitution pattern influences its reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.
The biological activity of MDMC primarily involves its interaction with specific molecular targets. The ester group in MDMC can undergo hydrolysis, releasing active morpholine derivatives that modulate enzyme or receptor activity. The exact pathways depend on the context of use and the specific molecular targets involved.
Key Mechanisms:
- Binding Affinity : MDMC acts as a ligand that interacts with various receptors and enzymes.
- Enzymatic Interaction : The hydrolysis of the ester group leads to the release of active compounds that can influence biological pathways.
Biological Activity and Therapeutic Potential
Research indicates that MDMC exhibits potential therapeutic properties, particularly in the fields of cancer treatment and antimicrobial activity.
Cytotoxicity Studies
A comparative analysis of cytotoxic effects against various cancer cell lines provides insights into MDMC's potency. Below is a summary table of IC50 values from relevant studies:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 2.5 | 10 |
| HSC-2 (Squamous Cell Carcinoma) | 1.8 | 12 |
| HCT116 (Colon Carcinoma) | 3.0 | 8 |
| Non-Malignant Fibroblasts | >50 | - |
These results indicate that MDMC has a lower IC50 against malignant cells compared to non-malignant cells, suggesting preferential toxicity towards cancerous cells.
Case Studies
- HL-60 Cells : Treatment with MDMC resulted in significant apoptosis, indicated by increased caspase activity and PARP cleavage.
- HSC-2 Cells : Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest followed by apoptosis, highlighting its potential as an anticancer agent.
Antimicrobial Activity
MDMC has also been explored for its antibacterial properties. Its mechanism involves binding to bacterial topoisomerases, which are critical for DNA replication and transcription.
Antibacterial Efficacy
Recent studies have shown that MDMC derivatives exhibit low nanomolar inhibitory concentrations (MICs) against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. This suggests that MDMC could serve as a lead compound in developing new antibiotics .
Applications in Research and Industry
MDMC serves as a building block in synthesizing biologically active molecules and is utilized in various applications:
- Medicinal Chemistry : As a precursor for drug development.
- Organic Synthesis : In the production of specialty chemicals.
- Polymer Production : In industrial settings for creating resins and other materials.
Q & A
Basic: What are the established synthetic routes for Methyl 5,5-dimethylmorpholine-3-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations . For example, a common approach begins with the formation of the morpholine ring via nucleophilic substitution, followed by esterification. Key steps include:
- Cyclization : Reacting a diol precursor with a carbonyl compound under acidic conditions to form the morpholine ring.
- Esterification : Introducing the methyl carboxylate group via reaction with methyl chloroformate or methanol under catalytic acid/base conditions.
Critical parameters include temperature control (e.g., 60–80°C for cyclization) and reagent stoichiometry to avoid side reactions like over-esterification .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires Design of Experiments (DOE) methodologies to evaluate variables such as:
- Temperature : Higher temperatures (70–90°C) accelerate cyclization but may degrade thermally labile intermediates.
- Catalyst loading : Use of Lewis acids (e.g., ZnCl₂) at 5–10 mol% enhances ring closure efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing byproducts.
Advanced techniques like continuous flow reactors enable precise control of residence time and mixing, achieving >90% purity in scaled-up syntheses .
Basic: What analytical methods are recommended for structural confirmation?
- NMR spectroscopy : H and C NMR to verify the morpholine ring protons (δ 3.5–4.0 ppm) and ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (248.27 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and stereochemistry, critical for confirming the 5,5-dimethyl substitution pattern .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR spectra may arise from conformational flexibility or solvent effects . Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., ring puckering) causing signal splitting.
- DFT calculations : Compare computed vs. experimental spectra to validate assignments .
- Cross-validation : Use multiple techniques (e.g., X-ray + NMR) to resolve ambiguities in carbonyl stretching frequencies (IR: 1720–1740 cm⁻¹) .
Advanced: What mechanistic insights exist for its interaction with biological targets?
The compound’s ester and morpholine groups enable interactions with enzymes (e.g., proteases) via:
- Hydrogen bonding : The morpholine oxygen acts as a hydrogen-bond acceptor.
- Steric effects : The 5,5-dimethyl groups restrict conformational mobility, enhancing selectivity.
In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal IC₅₀ values in the µM range for specific targets, though results vary with assay conditions (pH, co-solvents) .
Basic: How do its functional groups influence reactivity?
- Ester group : Susceptible to hydrolysis under acidic/basic conditions; use LiAlH₄ for reduction to alcohols.
- Morpholine ring : Participates in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents).
- Methyl groups : Provide steric hindrance, slowing undesired side reactions (e.g., oxidation of the morpholine ring) .
Advanced: What role do solvent effects play in its chemical transformations?
- Polar solvents (e.g., THF): Stabilize transition states in SN² reactions, enhancing nucleophilic substitution rates.
- Nonpolar solvents (e.g., toluene): Favor esterification by reducing water content.
- Solvent-free conditions : Useful for thermal cyclization but risk decomposition above 100°C .
Advanced: How does its activity compare to structurally similar analogs?
| Compound | Key Structural Differences | Activity Notes |
|---|---|---|
| Ethyl 4-amino-5,5-dimethyl-2-oxo-dihydrofuran-3-carboxylate | Ethyl ester + amino group | Higher solubility but lower metabolic stability |
| Methyl 4,5,5-trimethylmorpholine-3-carboxylate | Additional methyl group | Increased steric hindrance reduces enzyme binding affinity |
Basic: What are the stability and storage recommendations?
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis.
- Stability : Degrades in >40% humidity; use desiccants in long-term storage.
- Solubility : Soluble in DCM, chloroform; sparingly soluble in water .
Advanced: How can computational modeling guide its application in drug discovery?
- Molecular docking : Predict binding modes to targets like kinases or GPCRs.
- MD simulations : Assess conformational stability in aqueous vs. lipid environments.
- ADMET prediction : Tools like SwissADME evaluate logP (∼1.5) and bioavailability, highlighting potential for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
